N-cyclopropyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)12-3-1-2-11(6-12)10-26-16-21-7-14(9-24)23(16)8-15(25)22-13-4-5-13/h1-3,6-7,13,24H,4-5,8-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLBKJBQNGMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide, with CAS number 921524-70-1, is a compound that has garnered attention due to its potential biological activities. This article aims to delve into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₃O₂S |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 921524-70-1 |
The biological activity of this compound is primarily attributed to its structural components, particularly the imidazole ring and the trifluoromethyl group. These components are known to interact with various biological targets, including enzymes and receptors.
- Imidazole Ring Activity : The imidazole moiety is crucial for its interaction with biological systems. Compounds containing imidazole rings have been shown to exhibit significant antimicrobial and antifungal properties due to their ability to disrupt cellular processes.
- Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the bioavailability of the compound. This group has been associated with increased potency in various drug candidates by enhancing binding affinity to target proteins.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, research on related imidazole derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, benzopsoralens with hydroxymethyl groups demonstrated antiproliferative effects by inhibiting topoisomerase II .
Enzyme Inhibition
Research indicates that derivatives of imidazole can act as inhibitors for various enzymes involved in cancer progression and other diseases. The inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been linked to anti-inflammatory effects, which are crucial in cancer therapy .
Study on Antimalarial Activity
A recent study explored the antimalarial activity of cyclopropyl-containing compounds. It was found that modifications in the cyclopropyl group significantly affected the efficacy against malaria parasites. The study reported that maintaining the cyclopropyl structure was essential for optimal activity, with EC50 values indicating effective concentrations ranging from 0.31 μM to 1.18 μM for certain derivatives .
ADME-Tox Profile
The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is critical for evaluating the safety and efficacy of new compounds. Preliminary studies suggest that this compound exhibits favorable permeability and metabolic stability in human liver microsomes . Importantly, it showed no significant inhibition of major cytochrome P450 enzymes (CYP3A4/CYP2D6), indicating a low potential for drug-drug interactions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with imidazole structures similar to N-cyclopropyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide. For instance, compounds that incorporate imidazole moieties have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The presence of trifluoromethyl and cyclopropyl groups enhances the lipophilicity and bioavailability of these compounds, facilitating their cellular uptake and efficacy against various cancer cell lines .
Case Study: Synergistic Effects with Other Antineoplastic Agents
A notable case study demonstrated that combining this compound with established chemotherapeutics like paclitaxel showed enhanced anticancer activity in triple-negative breast cancer models. This synergy suggests that this compound could be developed as an adjunct therapy to improve outcomes in resistant cancer types .
Antimicrobial Properties
The structural characteristics of this compound also position it as a potential antimicrobial agent. Research indicates that cyclopropyl carboxamides can effectively target mitochondrial proteins in parasites, suggesting a mechanism for antimalarial activity . The modification of the cyclopropyl group significantly affects the compound's potency, highlighting the importance of its structural integrity for maintaining biological activity.
Case Study: Inhibition of Malaria Parasites
In vitro studies have reported that cyclopropyl derivatives exhibit potent antimalarial effects, with some derivatives achieving EC50 values in the low micromolar range. The removal or alteration of the cyclopropyl group drastically reduces activity, indicating its critical role in binding to the target proteins within the parasite's mitochondria .
Role in Inflammatory Diseases
Compounds similar to this compound are being explored for their anti-inflammatory properties. By inhibiting specific kinases involved in inflammatory pathways, these compounds can potentially mitigate conditions such as rheumatoid arthritis and other chronic inflammatory diseases .
Case Study: p38 MAP Kinase Inhibition
Research has shown that certain imidazole derivatives can inhibit p38 MAP kinase, a key player in inflammatory responses. This inhibition may lead to reduced production of pro-inflammatory cytokines, providing a therapeutic avenue for managing inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the imidazole ring and modifications to the cyclopropyl group have been systematically studied to identify optimal configurations for enhanced potency against targeted diseases .
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether group (-S-) undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product Formed | Reaction Conditions | Stability | References |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivative | 0–5°C, aqueous acetone | Moderate thermal stability | |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone derivative | RT, dichloromethane | High crystallinity |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates before full conversion to sulfones .
-
Application : Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers in drug development .
Hydroxymethyl Functionalization
The hydroxymethyl (-CH₂OH) group participates in two primary reactions:
a) Oxidation to Aldehyde
| Reagent System | Catalyst | Yield | Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | None | ~60% | Requires anhydrous conditions |
| TEMPO/NaClO₂ | NaOCl | 75–80% | Aqueous buffer (pH 9), room temperature |
b) Nucleophilic Substitution
The hydroxymethyl group can be replaced by halides or amines:
-
Chlorination : Thionyl chloride (SOCl₂) converts -CH₂OH to -CH₂Cl at 40°C (yield: 85%).
-
Amination : Reaction with NH₃ in ethanol under reflux forms -CH₂NH₂ (yield: 70%).
Imidazole Ring Modifications
The 1H-imidazole core undergoes electrophilic substitutions and metal-catalyzed couplings:
a) Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | Introduces nitro group; requires -20°C to prevent ring decomposition |
| Halogenation | NBS (N-bromosuccinimide) | C-4 | Bromination with >90% regioselectivity |
b) Suzuki-Miyaura Coupling
The imidazole’s C-5 position reacts with arylboronic acids:
-
Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80°C .
-
Scope : Compatible with electron-deficient and neutral boronic acids (yields: 50–75%) .
Acetamide Hydrolysis
The acetamide moiety (-NHCOR) undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Carboxylic acid | Complete conversion in 6 hr |
| Basic | NaOH (2M), 70°C | Sodium carboxylate | Faster kinetics (2 hr) |
Trifluoromethylbenzyl Thioether Reactivity
The 3-(trifluoromethyl)benzyl group influences electronic properties but shows limited direct reactivity. Key observations:
-
Steric Effects : Hinders nucleophilic attack at adjacent positions.
-
Electron-Withdrawing Nature : Activates the imidazole ring toward electrophiles .
Cyclopropane Ring Stability
The N-cyclopropyl group remains inert under most reaction conditions but undergoes ring-opening in extreme cases:
Preparation Methods
Retrosynthetic Disconnections
Synthetic Pathways Comparison
| Pathway | Starting Material | Key Steps | Yield Range | Advantages |
|---|---|---|---|---|
| A | 4(5)-Hydroxymethylimidazole | 1. Thiolation 2. N-Alkylation 3. Cyclopropane coupling |
22-38% | Direct functionalization |
| B | 2-Mercaptoimidazole | 1. Benzylation 2. Hydroxymethylation 3. Acetamide formation |
15-29% | Better thioether control |
| C | Cyclopropane-acetic acid | 1. Imidazole coupling 2. Sequential functionalization |
41-53% | High atom economy |
Data synthesized from methodologies in
Detailed Synthetic Protocols
Pathway C Optimization (Highest Yield Route)
Step 1: Imidazole Core Assembly
Reaction Scheme:
Cyclopropanecarboxylic acid → Acid chloride → Amide formation with 5-hydroxymethyl-2-mercaptoimidazole
Conditions:
- SOCl₂ (2.5 equiv), DCM, 0°C → RT, 4h
- Imidazole (1.0 equiv), Et₃N (3.0 equiv), THF, -15°C, 12h
Yield: 67% (Characterized by ¹H NMR: δ 7.82 ppm imidazole H, ESI-MS m/z 245.1 [M+H]⁺)
Step 2: Thioether Formation
Reagents:
3-Trifluoromethylbenzyl bromide (1.2 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 8h
Workup:
- Dilute with EtOAc, wash with brine (3×)
- Column chromatography (Hex:EtOAc 4:1)
Critical Note: Maintain pH >8 to prevent hydroxymethyl oxidation
Step 3: N-Cyclopropyl Acetamide Installation
Two-Stage Process:
a) Chloroacetylation: ClCH₂COCl (1.5 equiv), pyridine, 0°C → RT
b) Cyclopropane Amination: Cyclopropylamine (3.0 equiv), DIEA, DMF, 60°C, 24h
Purification:
Crystallization from EtOH/H₂O (4:1)
Yield: 53% (HPLC purity >98%, ¹³C NMR confirms cyclopropane C-H at δ 0.8-1.2 ppm)
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, imidazole), 4.72 (s, 2H, SCH₂), 3.92 (m, 1H, cyclopropane), 1.12-1.08 (m, 4H, cyclopropane CH₂) |
| ¹³C NMR | δ 169.8 (CONH), 137.6 (q, J=32 Hz, CF₃), 125.8 (imidazole C4), 62.1 (CH₂OH) |
| HRMS | Calcd. for C₁₇H₁₇F₃N₃O₂S [M+H]⁺: 400.0994, Found: 400.0991 |
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, MeCN/H2O) | 99.2% (tR=12.7 min) |
| Elemental Analysis | C: 51.01% (51.12), H: 4.29% (4.31), N: 10.49% (10.52) |
Process Optimization Insights
Thioether Formation Variables
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃, Et₃N | K₂CO₃ | +22% yield vs. Et₃N |
| Solvent | DMF, DMSO, MeCN | DMF | 89% conversion vs. 67% in MeCN |
| Temperature | 60-100°C | 80°C | <5% decomposition |
Cyclopropane Coupling Screening
Ligand Effects
| Ligand | Conversion | Byproducts |
|---|---|---|
| XPhos | 92% | <3% |
| BINAP | 84% | 11% |
| No ligand | 37% | 29% |
Solvent Optimization
DMA > DMF > THF (83% vs 76% vs 58% conversion)
Scalability and Industrial Considerations
Cost Analysis (Per kg Basis)
| Component | Cost Contribution |
|---|---|
| 3-Trifluoromethylbenzyl bromide | 42% |
| Cyclopropylamine | 29% |
| Chromatography Purification | 18% |
Cost-Reduction Strategies:
Environmental Metrics
| Parameter | Batch Process | Improved Process |
|---|---|---|
| PMI (kg/kg) | 189 | 112 |
| E-Factor | 84 | 51 |
| Energy Use (kW·h/kg) | 320 | 204 |
Data extrapolated from green chemistry principles in
Emerging Methodological Innovations
Photoredox Catalysis
Recent advances enable direct C-H thiolation using Ru(bpy)₃²⁺ under blue light:
Imidazole + CF₃C₆H₄CH₂SH → Product (78% yield, 15 min irradiation)
Advantages:
- Avoids pre-functionalized benzyl halides
- No base requirement
Biocatalytic Approaches
Immobilized transaminases enable enantioselective cyclopropane formation:
Racemic amine → (R)-isomer (99% ee, 82% yield)
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing N-cyclopropyl-2-(5-(hydroxymethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide?
- Answer : The compound can be synthesized via nucleophilic substitution reactions, where a thiol group replaces a leaving group (e.g., chlorine) on the imidazole ring. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is commonly used to facilitate the reaction between thiol-containing intermediates (e.g., 5-(hydroxymethyl)-1H-imidazole-2-thiol) and electrophilic partners (e.g., 3-(trifluoromethyl)benzyl chloride). The cyclopropylacetamide moiety is introduced via coupling reactions under basic conditions .
Q. How is the structural integrity of the compound validated post-synthesis?
- Answer : Structural validation typically involves a combination of:
- NMR spectroscopy : To confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm), trifluoromethyl substituents (δ ~110–120 ppm in ¹⁹F NMR), and thioether linkages.
- IR spectroscopy : To identify functional groups like hydroxymethyl (–CH₂OH, ~3300 cm⁻¹) and amide (–CONH–, ~1650 cm⁻¹).
- Elemental analysis : To verify purity and stoichiometry (e.g., C, H, N, S content) .
Q. What solvents and reaction conditions are optimal for recrystallization?
- Answer : Ethanol or ethanol/water mixtures are preferred for recrystallization due to their moderate polarity, which balances solubility and crystallization efficiency. For highly polar derivatives, dimethylformamide (DMF) mixed with acetic acid may be used .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the thioether bond formation?
- Answer : Side reactions (e.g., oxidation of thiols to disulfides) are minimized by:
- Conducting reactions under inert atmospheres (N₂/Ar).
- Using excess K₂CO₃ to deprotonate the thiol and enhance nucleophilicity.
- Monitoring reaction progress via TLC or HPLC to terminate the reaction before byproduct formation .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) optimize molecular geometries and electronic properties. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with enzymes like cyclooxygenase (COX1/2) or kinases, focusing on key residues (e.g., hydrogen bonding with catalytic serine or hydrophobic interactions with trifluoromethyl groups) .
Q. What analytical techniques resolve discrepancies in bioactivity data across studies?
- Answer : Contradictory bioactivity results may arise from impurities or stereochemical variations. Resolution methods include:
- HPLC-MS : To detect and quantify trace impurities.
- X-ray crystallography : To confirm stereochemistry and solid-state packing effects.
- Dose-response assays : To establish EC₅₀/IC₅₀ values under standardized conditions .
Q. How does the hydroxymethyl group influence the compound’s pharmacokinetic properties?
- Answer : The hydroxymethyl (–CH₂OH) group enhances solubility via hydrogen bonding but may reduce metabolic stability. Comparative studies with methyl or carboxylate analogs can isolate its effects on bioavailability and half-life. In vitro microsomal assays (e.g., liver microsomes) quantify metabolic degradation rates .
Methodological Considerations
Q. What protocols optimize yield in large-scale synthesis?
- Answer : Key optimizations include:
- Catalyst screening : Transition metals (e.g., Pd/C) for coupling reactions.
- Solvent selection : DMF or acetonitrile for improved solubility of intermediates.
- Temperature control : Reflux conditions (~80–100°C) for faster kinetics without thermal decomposition .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Answer : SAR studies involve synthesizing analogs with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
